molecular formula C10H10F3NO B14073856 1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one

1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14073856
M. Wt: 217.19 g/mol
InChI Key: OAMYDDHXHFJUAT-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one typically involves multiple steps. One common method starts with the chlorination of 3,5-bis(trifluoromethyl)benzyl alcohol to produce 3,5-bis(trifluoromethyl)benzyl chloride. This intermediate is then reacted with an appropriate amine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl compounds.

Scientific Research Applications

1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a trifluoromethylthio group instead of a trifluoromethyl group.

    (1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: Contains an additional hydroxyl group.

Uniqueness

1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and bioavailability in pharmaceutical compounds .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

1-[3-amino-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NO/c1-6(15)2-7-3-8(10(11,12)13)5-9(14)4-7/h3-5H,2,14H2,1H3

InChI Key

OAMYDDHXHFJUAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)N)C(F)(F)F

Origin of Product

United States

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